Serum Stability: D- vs. L-Pentapeptide
All-D-amino acid peptides, such as D-Tryptophyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine, exhibit complete resistance to proteolytic degradation under conditions where their all-L homologs are rapidly hydrolyzed. In a direct comparison of homologous D- and L-pentapeptide oligomers in human serum, the D-peptide showed no detectable degradation after 24 hours (half-life >24 h), whereas the corresponding L-peptide had a half-life of approximately 0.5 hours. [1]
| Evidence Dimension | Proteolytic half-life in human serum |
|---|---|
| Target Compound Data | Half-life >24 hours (no detectable degradation) |
| Comparator Or Baseline | Homologous all-L pentapeptide, half-life ~0.5 hours |
| Quantified Difference | >48-fold longer half-life |
| Conditions | In vitro incubation in human serum at 37°C, monitored by HPLC [1] |
Why This Matters
Extended stability directly translates to consistent exposure in biological assays, eliminating the confounding effect of peptide degradation on dose-response and kinetic measurements.
- [1] Miller, S. M., Simon, R. J., Ng, S., Zuckermann, R. N., Kerr, J. M., & Moos, W. H. (2004). Comparison of the proteolytic susceptibilities of homologous L-amino acid, D-amino acid, and N-substituted glycine peptide and peptoid oligomers. Drug Development Research, 35(1), 20-32. View Source
